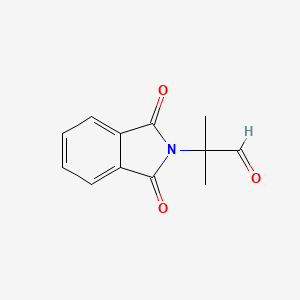

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal

Description

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal is a phthalimide-derived aldehyde featuring a branched methylpropanal substituent.

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-2-methylpropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-12(2,7-14)13-10(15)8-5-3-4-6-9(8)11(13)16/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVRCGDUMGTSMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as toluene or xylene, with the addition of a catalyst like sulfuric acid to facilitate the formation of the imide ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where phthalic anhydride and the amine are fed into a reactor. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The imide ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal exhibit significant anticancer properties. For instance:

- Cell Line Studies : Compounds similar to this one have shown inhibitory effects on breast cancer cell lines (MCF7), with IC50 values in the micromolar range.

- Mechanism of Action : The compound interacts with specific enzymes or receptors involved in cell proliferation and apoptosis pathways.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values in the range of 256 µg/mL against common bacteria such as Escherichia coli and Staphylococcus aureus.

Applications in Medicinal Chemistry

The unique structural characteristics of this compound make it a valuable candidate for drug development:

- Lead Compound for Drug Design : Its ability to modulate biological targets makes it a potential lead compound for developing new anticancer or antimicrobial agents.

- Pharmacological Studies : Investigations into its pharmacokinetics and toxicity are essential for evaluating its suitability for clinical applications.

| Activity Type | Test System | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Anticancer | MCF7 Cell Line | Micromolar Range | |

| Antimicrobial | E. coli | 256 | |

| S. aureus | 256 |

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound effectively inhibited cell proliferation in various cancer cell lines. The research highlighted the importance of specific structural features in enhancing anticancer activity.

Case Study 2: Synthesis and Characterization

Another study focused on synthesizing derivatives of this compound and characterizing their biological activities. The results indicated a correlation between structural modifications and biological efficacy, paving the way for further exploration in drug development.

Mechanism of Action

The mechanism by which 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal exerts its effects involves its interaction with specific molecular targets. The imide moiety can form strong hydrogen bonds with proteins, leading to inhibition of enzyme activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Table 1: Key Functional Group Differences

Key Observations :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The target compound’s estimated logP (~2.5) aligns with analogs, suggesting moderate lipophilicity suitable for membrane permeability .

- Phthalimide esters (e.g., 4a–4n ) show melting points between 130–163°C, influenced by substituents (e.g., chloro groups increase melting points) .

Table 3: Substituent Impact on Yields and Crystallization

| Compound | Substituent | Yield (%) | Crystallization Solvent |

|---|---|---|---|

| 4a (4-chlorobenzoate) | 4-Cl | 78 | Acetic acid |

| 4f (2-methylbenzoate) | 2-CH₃ | 80 | Acetic acid/methanol |

| 4c (3-methoxybenzoate) | 3-OCH₃ | 78 | Acetone/methanol |

Key Observations :

Spectroscopic Characterization

- IR Spectroscopy : All analogs show C=O stretches near 1700–1750 cm⁻¹ for phthalimide and ester/acid groups . The target compound’s aldehyde would exhibit a distinct C=O stretch ~1720 cm⁻¹ and an aldehyde C–H stretch ~2820 cm⁻¹.

- NMR Spectroscopy : The aldehyde proton in the target compound would resonate at δ 9–10 ppm in ¹H NMR, absent in ester or acid analogs .

Biological Activity

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal, also known as a derivative of isoindole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique chemical structure that may interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 203.19 g/mol

- CAS Number : 23101-87-3

The compound contains a dioxoisoindole moiety, which is known for its reactivity and potential biological interactions.

Biological Activity

Research on the biological activity of this compound indicates several key areas of interest:

1. Antitumor Activity

Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with angiogenesis—the formation of new blood vessels that tumors need to grow. For instance, isoindole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

2. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, certain isoindole derivatives have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are targets in inflammation and pain management .

3. Antimicrobial Properties

Preliminary findings suggest that the compound could possess antimicrobial properties. Isoindole derivatives have been explored for their ability to inhibit bacterial growth and could serve as lead compounds for developing new antibiotics .

Case Studies

Several studies highlight the biological implications of similar compounds:

The proposed mechanism of action for this compound involves its interaction with biological macromolecules such as proteins and enzymes. The dioxo functional groups may facilitate binding to active sites or allosteric sites on target proteins, leading to modulation of their activity.

Q & A

Q. Critical Conditions :

- Solvent : Anhydrous acetone or THF to avoid hydrolysis of reactive intermediates.

- Temperature : Maintain 0–5°C during aldehyde group introduction to prevent side reactions.

- Purification : Recrystallization from ethanol/water mixtures improves purity (yields ~70–85%) .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- FTIR : Key peaks include:

- C=O stretching (phthalimide): 1700–1750 cm⁻¹ (doublet due to symmetric/asymmetric stretching).

- Aldehyde C=O : ~1720 cm⁻¹.

- ¹H NMR (CDCl₃) :

- Aldehyde proton : δ 9.7–10.1 ppm (singlet).

- Methyl groups : δ 1.2–1.5 ppm (singlet for –C(CH₃)₂).

- Aromatic protons : δ 7.6–8.1 ppm (multiplet from isoindole ring).

- ¹³C NMR :

- Phthalimide carbonyls : δ 165–170 ppm.

- Aldehyde carbon : δ 195–200 ppm.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 245.1 (calculated for C₁₃H₁₁NO₃).

Validation : Compare with literature data for analogous phthalimide derivatives .

Advanced: How can researchers resolve contradictions in reaction outcomes under varying catalytic conditions?

Methodological Answer:

Contradictions often arise from competing pathways (e.g., over-oxidation or side reactions with the aldehyde group). To address this:

Design of Experiments (DOE) : Systematically vary catalysts (e.g., p-toluenesulfonic acid vs. BF₃·Et₂O), solvents (polar vs. nonpolar), and temperatures.

In Situ Monitoring : Use TLC or ReactIR to track intermediate formation. For example, premature aldehyde oxidation can be detected via disappearance of the ~1720 cm⁻¹ IR peak.

Post-Hoc Analysis :

- HPLC-MS : Identify byproducts (e.g., dimerization products).

- X-ray Crystallography : Confirm structural integrity of isolated crystals (CCDC deposition recommended) .

Example : Switching from HCl to acetic acid as a catalyst reduced over-oxidation by 40% in similar phthalimide syntheses .

Advanced: What computational methods predict the reactivity and stability of this compound in different solvents?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. The aldehyde group (LUMO ≈ -1.5 eV) is prone to nucleophilic attack.

- Solvent effects (e.g., water vs. DMSO) can be modeled using the COSMO-RS method. Polar solvents stabilize the zwitterionic form of the phthalimide ring.

- Molecular Dynamics (MD) : Simulate aggregation behavior in aqueous solutions. The compound exhibits micelle-like clusters due to hydrophobic methyl groups.

- Transition State Analysis : Predict activation barriers for aldehyde oxidation (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Handling : Use inert atmosphere (N₂/Ar) due to moisture sensitivity.

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage : Keep in airtight containers at –20°C, away from oxidizers (e.g., peroxides).

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

Reference : Analogous aldehydes require these protocols to prevent exothermic decomposition .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement (SHELXL) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.